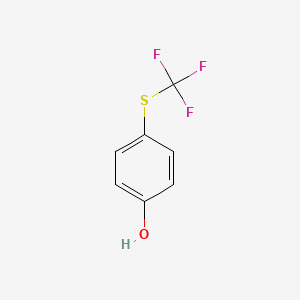

4-(Trifluoromethylthio)phenol

Overview

Description

4-(Trifluoromethylthio)phenol (TFP) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. TFP is a versatile reagent that can be used as a catalyst in a variety of reactions and as a reagent for the synthesis of various compounds. The compound is also used as a protective agent in the production of pharmaceuticals and biocides, and it has been studied for its potential use in cancer therapy.

Scientific Research Applications

Electrophilic Aromatic Ring Trifluoromethylthiolation

The application of 4-(Trifluoromethylthio)phenol in electrophilic aromatic ring trifluoromethylthiolation is notable. This process involves the trifluoromethylthiolation of various substituted phenols, yielding para-substituted SCF3-products. The process is highly para-selective, with estrone and estradiol furnishing biologically interesting SCF3-analogues. Moreover, additional transformations of this compound have led to the creation of bromo-, iodo-, nitro-, and benzyl-substituted products, expanding its utility in synthetic chemistry (Jereb & Gosak, 2015).

Synthesis and Characterization of Copper Phthalocyanine

In another study, a non-peripherally tetra-substituted copper phthalocyanine containing a 4-(Trifluoromethylthio)phenoxy group was synthesized and characterized. The compound's UV-vis spectra, band gap, refractive indices, and surface morphological properties were investigated, demonstrating its potential for various applications including sensing and conductance properties (Günsel et al., 2018).

Electrochemistry of Phenol in Ionic Liquids

The electrochemistry of phenol in ionic liquids was explored, particularly focusing on the oxidation of phenol and phenolate. This study highlighted the chemical reactions involving phenoxyl radicals and their subsequent transformation into phenyl triflate molecules. This research contributes to our understanding of the electrochemical properties of phenols and their derivatives (Villagrán et al., 2006).

Synthesis and Properties of Schiff Base Ligands

The synthesis and characterization of Schiff base ligands involving phenols, such as 4-(((4-ethylphenyl)imino)methyl)phenol, were conducted. These compounds demonstrated high corrosion inhibition potential on mild steel surfaces. The study involved various spectroscopic techniques and provided insights into the adsorption and inhibition abilities of these molecules, highlighting their potential in corrosion protection (Elemike et al., 2017).

Phenol Adsorption Studies

Activated carbon fibers were utilized for the adsorption of various phenols from aqueous solutions. This study is significant for understanding the adsorption mechanisms and kinetics of phenols and their derivatives. The research provides valuable information on environmental pollution treatment strategies (Liu et al., 2010).

Safety and Hazards

4-(Trifluoromethylthio)phenol is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

While the specific future directions for 4-(Trifluoromethylthio)phenol are not explicitly mentioned in the retrieved sources, it is noted that the trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . This suggests potential future research directions in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

4-(Trifluoromethylthio)phenol is an organofluorine compound that contains a benzene ring substituted with a trifluoromethylthiol group It’s known that phenols, in general, can interact with various biological targets, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions .

Mode of Action

The mode of action of this compound involves electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This process is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .

Biochemical Pathways

The compound is involved in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This reaction pathway is likely to be an electrophilic substitution pathway .

Result of Action

The compound’s electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols suggests it may have significant effects on cellular biochemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols requires the presence of BF3·Et2O or triflic acid as the promoter . Additionally, safety data indicates that the compound causes skin and eye irritation and may cause respiratory irritation . Therefore, it’s crucial to handle this compound in a well-ventilated environment and avoid contact with skin, eyes, and respiratory tract .

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPTWHVKSATQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396803 | |

| Record name | 4-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-84-7 | |

| Record name | 4-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethylsulfanyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for obtaining 4-(trifluoromethylthio)phenol?

A1: Two distinct synthetic routes to this compound are described in the provided literature:

- Direct electrophilic trifluoromethylthiolation of phenol: This method utilizes N-trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a Lewis acid catalyst like BF3·Et2O or triflic acid. This approach provides a direct route to the desired product with high para-selectivity. []

- Multi-step synthesis from 4-nitrothiophenol: This pathway involves a series of reactions including methylation, chlorination, fluorination, reduction, diazotization, hydrolysis, isocyanation, condensation, and cyclization. While this route is longer, it was employed in the synthesis of Toltrazuril, highlighting the versatility of this compound as a synthetic building block. []

Q2: What is the reactivity of this compound, and how can it be further functionalized?

A2: this compound exhibits reactivity typical of phenols and can undergo various transformations. The research demonstrates its reactivity with electrophiles:

- Halogenation: Reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield the corresponding bromo- and iodo- derivatives at the ortho position relative to the hydroxyl group. []

- Nitration: Treatment with nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (HNO3/H2SO4) results in the formation of nitro- substituted products. []

- Alkylation: Reaction with 4-bromobenzyl bromide leads to the formation of a benzyl substituted derivative, which can further participate in Suzuki-Miyaura coupling with phenylboronic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)